![molecular formula C22H25ClN2O5 B2731190 N-(4-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide CAS No. 899755-45-4](/img/structure/B2731190.png)
N-(4-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide, commonly known as CTDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CTDP belongs to the class of piperidine carboxamide derivatives and has been extensively studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Interaction with the CB1 Cannabinoid Receptor
The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been studied for its interaction with the CB1 cannabinoid receptor. Research indicates that it acts as a potent and selective antagonist for this receptor. This interaction involves the compound's molecular conformation and its binding dynamics, suggesting a significant role in steric binding interactions with the receptor, which could be crucial in understanding cannabinoid receptor ligands (Shim et al., 2002).
Structural Activity Relationships
The structural activity relationships of pyrazole derivatives, including SR141716A, have been explored. The study found that specific structural requirements are essential for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This research can aid in the characterization of cannabinoid receptor binding sites and the development of pharmacological probes (Lan et al., 1999).
Synthesis and Characterization
The synthesis and characterization of related compounds, such as NESS 0327, have provided insights into their binding affinity toward cannabinoid receptors. These studies contribute to understanding the selective interaction with cannabinoid receptors and the development of novel antagonists (Ruiu et al., 2003).
Binding Dynamics in Vivo
Research on compounds like 123I-labeled AM251, an analog of SR141716A, has provided insights into the in vivo brain binding dynamics of cannabinoid receptor antagonists. These studies are crucial for understanding how these compounds interact with the brain's cannabinoid receptors and can guide the development of imaging ligands for brain studies (Gatley et al., 1996).
Analogue Synthesis and Evaluation
The synthesis and evaluation of analogues of related compounds, such as NESS 0327, demonstrate potent binding to CB1 receptors. These studies provide valuable insights into the pharmacological profiles of cannabinoid receptor ligands and support the development of compounds with high selectivity (Murineddu et al., 2005).
Interaction with Pain Responses
The role of the endogenous cannabinoid system in pain responses has been investigated using compounds like SR141716A. This research helps to understand the modulation of pain by cannabinoid receptors and the potential therapeutic applications of cannabinoid receptor antagonists (Beaulieu1 et al., 2000).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O5/c1-28-18-13-15(14-19(29-2)20(18)30-3)21(26)25(17-9-7-16(23)8-10-17)22(27)24-11-5-4-6-12-24/h7-10,13-14H,4-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRZTERNEHCBHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.